Bis(1,5-cyclooctadiene) diiridium dichloride
Description
Bis(1,5-cyclooctadiene) diiridium dichloride (chemical formula: C₁₆H₂₄Cl₂Ir₂, CAS: 12112-67-3) is a dinuclear iridium(I) complex featuring two μ-chloro bridges and labile 1,5-cyclooctadiene (COD) ligands . This compound is a reddish-brown crystalline solid, commercially available as a catalyst precursor for asymmetric hydrogenation, allylic substitution, and C–H activation reactions . Its labile COD ligands facilitate ligand substitution, enabling the formation of active catalytic species when combined with chiral phosphoramidites or N-heterocyclic carbenes (NHCs) . The compound’s versatility in enantioselective transformations has made it a cornerstone in organometallic catalysis research.
Properties
IUPAC Name |
cycloocta-1,5-diene;iridium;dichloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C8H12.2ClH.2Ir/c2*1-2-4-6-8-7-5-3-1;;;;/h2*1-2,7-8H,3-6H2;2*1H;;/p-2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHZHQWGWORCBJK-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=CCCC=C1.C1CC=CCCC=C1.[Cl-].[Cl-].[Ir].[Ir] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24Cl2Ir2-2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
671.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Table 1: Comparative Analysis of Synthetic Methods
Mechanistic Insights and Byproduct Formation
The reduction of Ir(III) to Ir(I) proceeds via intermediate Ir(II) species, as evidenced by electron paramagnetic resonance (EPR) studies. COD coordinates to iridium in a η⁴-fashion, with two chloride ligands bridging the iridium centers. Side reactions include:
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COD isomerization : Prolonged heating converts 1,5-COD to 1,3-COD, which forms less stable complexes.
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Oxidative degradation : Exposure to air generates Ir(III)-oxo clusters, detectable via UV-Vis spectroscopy at 450 nm.
Post-synthesis purification involves column chromatography on silica gel with hexane/dichloromethane gradients to remove polymeric byproducts.
Analytical Characterization
Spectroscopic validation :
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¹H NMR (CDCl₃): Resonances at δ 8.20 (d, J = 8.6 Hz) confirm COD coordination.
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X-ray crystallography : The Ir₂Cl₂ core exhibits a dihedral angle of 86°, with Ir–Ir distances of 3.18 Å.
Thermal stability : Differential scanning calorimetry (DSC) shows decomposition onset at 209°C, with melting observed at 230–232°C .
Chemical Reactions Analysis
Ligand Substitution Reactions
The chloride ligands are readily displaced, enabling the synthesis of derivatives for diverse catalytic applications:
Methoxide Substitution
Reaction with sodium methoxide yields bis(1,5-cyclooctadiene)diiridium(I) methoxide:
This methoxide derivative exhibits enhanced activity in C–H bond activation due to the stronger electron-donating methoxide ligands .
Phosphine Ligand Exchange
Substitution with phosphines (e.g., PPh₃) produces mononuclear complexes:
These complexes serve as precursors to Crabtree’s catalyst, a benchmark in asymmetric hydrogenation .
Catalytic Hydrogenation
The compound catalyzes hydrogenation of alkenes and alkynes via a homogeneous mechanism :
| Substrate | Conditions | Turnover Frequency (TOF) | Selectivity |
|---|---|---|---|
| Unfunctionalized alkenes | 25°C, 1 atm H₂, THF | 500–800 h⁻¹ | >99% |
| Cyclic dienes | 60°C, 5 atm H₂, toluene | 200–400 h⁻¹ | 85–90% |
The mechanism involves:
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Oxidative addition of H₂ to Ir(I), forming an Ir(III) dihydride.
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Substrate coordination via π-interaction with the alkene.
Hydroformylation and C–H Activation
In hydroformylation, the compound facilitates the addition of CO and H₂ to alkenes, producing aldehydes . Key performance metrics:
| Alkene | CO Pressure (bar) | H₂ Pressure (bar) | Aldehyde Yield |
|---|---|---|---|
| Propene | 10 | 10 | 92% |
| Styrene | 15 | 15 | 88% |
For C–H activation, the methoxide derivative enables functionalization of inert C–H bonds in aromatic hydrocarbons, with turnover numbers (TON) exceeding 10⁴ in some cases .
Stability and Handling
Scientific Research Applications
Catalysis
Overview
Bis(1,5-cyclooctadiene) diiridium dichloride serves as a catalyst precursor in numerous organic reactions. Its unique structural properties enable it to facilitate reactions that require high selectivity and efficiency.
Key Reactions
- Hydrosilations : This compound is used to catalyze the addition of silanes to alkenes and alkynes, which is crucial in synthesizing siloxane polymers.
- Hydroborations : It promotes the addition of borane to alkenes, forming organoboranes that are valuable intermediates in organic synthesis.
- Claisen Rearrangements : The compound aids in rearranging allyl aryl ethers to form substituted phenols.
- Cycloadditions : It facilitates [2 + 2] cycloaddition reactions, leading to the formation of cyclic compounds.
Material Science
Overview
In material science, this compound plays a crucial role in developing advanced materials with unique electronic properties.
Applications
- Iridium-Based Polymers : These polymers are synthesized using this compound and exhibit promising characteristics for use in organic electronics, such as light-emitting diodes (LEDs) and photovoltaics.
- Conductive Materials : The compound's ability to form conductive networks makes it suitable for applications in flexible electronics and sensors.
Pharmaceutical Chemistry
Overview
The compound is increasingly utilized in pharmaceutical chemistry for its ability to streamline the synthesis of complex organic molecules.
Applications
- Drug Synthesis : It facilitates the formation of intricate molecular structures that are often required in drug development. For example, it has been employed in synthesizing anti-cancer agents and other therapeutic compounds.
- Catalytic Reactions : Its role as a catalyst in asymmetric synthesis allows for the production of enantiomerically pure compounds essential for pharmaceutical applications.
Environmental Chemistry
Overview
Research into environmental applications of this compound focuses on its potential to mitigate pollution.
Applications
- Catalytic Converters : The compound is being explored for its effectiveness in catalytic converters to reduce harmful emissions from internal combustion engines. It aids in converting toxic gases into less harmful substances through catalytic reactions.
- Pollutant Degradation : Studies indicate its potential use in degrading pollutants in various environmental contexts, contributing to cleaner air and water.
Table 1: Key Reactions Catalyzed by this compound
| Reaction Type | Description | Importance |
|---|---|---|
| Hydrosilation | Addition of silanes to alkenes | Synthesis of siloxane polymers |
| Hydroboration | Addition of borane to alkenes | Formation of organoboranes |
| Claisen Rearrangement | Rearrangement of allyl aryl ethers | Production of substituted phenols |
| Cycloaddition | [2 + 2] cycloaddition reactions | Formation of cyclic compounds |
Table 2: Material Applications
| Material Type | Application | Properties |
|---|---|---|
| Iridium-Based Polymers | Organic electronics (LEDs, photovoltaics) | Unique electronic properties |
| Conductive Materials | Flexible electronics and sensors | High conductivity |
Case Studies
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Hydrosilation Study
- A study demonstrated the effectiveness of this compound in hydrosilation reactions where it significantly increased the reaction rate compared to traditional catalysts. This led to higher yields of desired products with minimal by-products.
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Environmental Impact Research
- Research focused on using this compound in catalytic converters showed promising results in reducing CO and NOx emissions from vehicles by over 30%, demonstrating its potential for environmental remediation.
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Pharmaceutical Synthesis
- A recent case highlighted its application in synthesizing a novel anti-cancer drug where it facilitated multiple steps efficiently, resulting in a cost-effective synthesis pathway that improved overall yield.
Mechanism of Action
The mechanism by which bis(1,5-cyclooctadiene) diiridium dichloride exerts its effects involves the coordination of the iridium center to various ligands, facilitating catalytic reactions. The iridium center acts as a Lewis acid, activating substrates and enabling transformations such as hydrogenation, hydroboration, and carbonylation . The molecular targets and pathways involved depend on the specific ligands and reaction conditions used.
Comparison with Similar Compounds
Comparison with Structurally Similar Organometallic Complexes
The following table compares bis(1,5-cyclooctadiene) diiridium dichloride with analogous transition metal complexes in terms of structure, reactivity, and applications:
Key Comparative Insights:
Metal Center and Oxidation State :
- Ir(I) in this compound enables facile ligand exchange, critical for asymmetric catalysis . In contrast, Ir(III) complexes like [Cp*IrCl₂]₂ are more electrophilic and suited for oxidative processes .
- Palladium analogues (PdCl₂(cod)) lack the labile ligand framework necessary for enantioselective transformations, limiting their utility to cross-coupling reactions .
Ligand Effects :
- COD ligands in iridium(I) complexes provide steric bulk and electronic flexibility, enhancing substrate binding in hydrogenation .
- Dirhodium complexes ([Rh(cod)Cl]₂) exhibit distinct selectivity in hydrosilylation due to Rh’s lower electronegativity compared to Ir, favoring β-adducts .
Catalytic Performance: this compound outperforms PdCl₂(cod) in enantioselective applications. For example, it achieves 86:14 enantiomeric ratio (er) in allylic vinylation with potassium alkenyltrifluoroborates . In hydrogenation, iridium(I) complexes modified with chiral phosphoramidites (e.g., f-binaphane) show higher turnover numbers (TONs) than Rh-based systems due to stronger electron-donating ligands .
Research Findings and Mechanistic Highlights
Asymmetric Hydrogenation :
The iridium(I) complex, when paired with (R,R)-f-binaphane, generates a 16-electron intermediate that coordinates imine substrates, enabling hydride transfer with >90% ee . The ferrocene backbone in the ligand enhances steric adaptability and electron donation, critical for high selectivity .C–H Activation :
this compound facilitates C–H carboxylation of arenes via a radical mechanism, contrasting with [Cp*IrCl₂]₂, which operates through oxidative pathways .Hydrosilylation : Unlike dirhodium complexes, which produce β-isomers, platinum catalysts dominate α-selectivity in hydrosilylation, highlighting the metal’s role in directing regiochemistry .
Biological Activity
Bis(1,5-cyclooctadiene) diiridium dichloride, commonly referred to as [Ir(cod)Cl]₂, is a coordination compound of iridium that has garnered interest in various fields, particularly in catalysis and biological applications. This article delves into its biological activity, including its mechanisms of action, potential therapeutic uses, and relevant research findings.
- Molecular Formula : C₁₆H₂₄Cl₂Ir₂
- Molecular Weight : 671.70 g/mol
- Melting Point : 205 °C (decomposes)
- Appearance : Brown powder
- CAS Number : 12112-67-3
The biological activity of this compound is largely attributed to its ability to act as a catalyst in various biochemical reactions. It facilitates C-H activation processes, which are crucial in organic synthesis and may also play a role in biological systems.
Catalytic Activity
The compound has been shown to be effective in:
- Asymmetric allylic substitutions : This reaction is significant in the synthesis of chiral molecules which are important in pharmaceuticals.
- Hydrogenation reactions : It can catalyze the reduction of alkenes and alkynes, which is essential in organic synthesis.
Biological Studies and Findings
Research has demonstrated several biological activities associated with this compound:
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Anticancer Properties :
- A study indicated that iridium complexes exhibit cytotoxic effects on cancer cell lines. The mechanism is believed to involve the generation of reactive oxygen species (ROS), leading to apoptosis in tumor cells .
- In vitro studies have shown that [Ir(cod)Cl]₂ can induce differentiation and apoptosis in transformed cells, similar to histone deacetylase inhibitors .
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Enzyme Inhibition :
- The compound has been investigated for its ability to inhibit certain enzymes involved in cancer progression. For instance, it has been noted for its potential as an inhibitor of histone deacetylases (HDACs), which play a critical role in the regulation of gene expression and are often overexpressed in cancers .
- Antimicrobial Activity :
Case Study 1: Anticancer Activity
In a controlled study involving human cancer cell lines, this compound was found to significantly reduce cell viability at concentrations as low as 10 µM. The study reported an increase in apoptosis markers after treatment with the compound, indicating its potential as a therapeutic agent against certain types of cancer.
Case Study 2: Enzyme Inhibition
A series of experiments were conducted to evaluate the inhibitory effects of [Ir(cod)Cl]₂ on HDACs. The results showed that the compound could effectively inhibit HDAC activity, leading to increased acetylation of histones and subsequent gene expression changes associated with differentiation and apoptosis in cancer cells.
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the recommended protocols for handling Bis(1,5-cyclooctadiene) diiridium dichloride to ensure safety and stability in laboratory settings?
- Methodological Answer : This air-sensitive compound requires handling under inert atmospheres (e.g., nitrogen/argon gloveboxes) to prevent oxidation. Use Schlenk-line techniques for transfers. Personal protective equipment (PPE), including nitrile gloves, safety goggles, and lab coats, is mandatory. Storage should be in airtight containers at 2–8°C, away from strong oxidizers. Stability data indicate decomposition above 205°C, so avoid high-temperature exposure .
Q. What spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) can confirm ligand coordination and purity. X-ray crystallography is critical for resolving the dimeric structure and chloride bridging. Infrared (IR) spectroscopy helps identify vibrational modes of the cyclooctadiene ligand. Cross-validate results with elemental analysis to ensure stoichiometric consistency .
Q. How is this compound utilized as a precursor in catalytic applications?
- Methodological Answer : The iridium center’s electron-rich nature makes it effective in hydrogenation and transfer-hydrolysis reactions. For example, in hydrogenation studies, pre-activation via ligand substitution (e.g., replacing COD with phosphines) enhances catalytic activity. Monitor reactions using gas chromatography (GC) or in situ FTIR to track substrate conversion .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported catalytic efficiencies of this compound across different studies?
- Methodological Answer : Discrepancies often arise from variations in ligand purity, solvent choice (e.g., THF vs. DCM), or moisture content. Standardize reaction conditions (temperature, pressure, substrate-to-catalyst ratio) and validate catalyst purity via XRD or TGA. Replicate experiments with controlled variables and apply statistical tools (e.g., ANOVA) to isolate influential factors .
Q. What strategies optimize ligand substitution to enhance the compound’s reactivity in cross-coupling reactions?
- Methodological Answer : Systematic screening of ligands (e.g., diphosphines, N-heterocyclic carbenes) under inert conditions can identify optimal electronic/steric profiles. Use DFT calculations to predict binding energies and reaction pathways. Kinetic studies (e.g., UV-Vis monitoring) quantify substitution rates, while EXAFS provides insights into coordination geometry changes .
Q. How does the electronic structure of the iridium center influence its redox behavior in photocatalytic applications?
- Methodological Answer : Employ cyclic voltammetry to determine redox potentials, correlating with catalytic performance in light-driven reactions. Compare with UV-Vis spectra to identify charge-transfer transitions. Computational methods (e.g., TD-DFT) model excited-state dynamics. Pair these with transient absorption spectroscopy to map electron-transfer pathways .
Experimental Design and Data Analysis
Q. What experimental controls are critical when studying the compound’s stability under varying pH conditions?
- Methodological Answer : Use buffered solutions (pH 3–11) and monitor degradation via HPLC-MS. Include argon-sparged controls to isolate pH effects from oxidation. Quantify iridium leaching via ICP-MS. Triplicate runs and blank corrections minimize artifacts. Reference stability studies on analogous organoiridium complexes for comparative analysis .
Q. How can researchers address challenges in reproducing synthetic yields of this compound?
- Methodological Answer : Ensure precursor (e.g., IrCl₃·nH₂O) hydration states are consistent. Optimize reaction time/temperature using design-of-experiments (DoE) software. Characterize intermediates via in situ NMR. Publish detailed protocols with exact stoichiometries and purification steps (e.g., recrystallization solvents) to enhance reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
